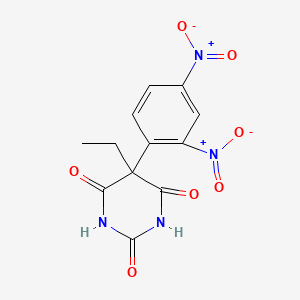![molecular formula C19H14ClNO2 B14491239 4'-[Chloro(phenyl)methyl]-3-nitro-1,1'-biphenyl CAS No. 63242-44-4](/img/structure/B14491239.png)
4'-[Chloro(phenyl)methyl]-3-nitro-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-[Chloro(phenyl)methyl]-3-nitro-1,1’-biphenyl is an organic compound with a complex structure that includes a biphenyl core substituted with a chloro(phenyl)methyl group and a nitro group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[Chloro(phenyl)methyl]-3-nitro-1,1’-biphenyl typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
4’-[Chloro(phenyl)methyl]-3-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the substitution of the chloro group by a nucleophile, facilitated by the electron-withdrawing nitro group.
Electrophilic Aromatic Substitution (EAS): The biphenyl core can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in polar solvents like water or dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are used under acidic conditions.
Major Products
Nucleophilic Aromatic Substitution: The major product is the substituted biphenyl with the nucleophile replacing the chloro group.
Electrophilic Aromatic Substitution: Products include various substituted biphenyl derivatives depending on the electrophile used.
科学研究应用
4’-[Chloro(phenyl)methyl]-3-nitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4’-[Chloro(phenyl)methyl]-3-nitro-1,1’-biphenyl involves its interaction with molecular targets through nucleophilic aromatic substitution. The nitro group activates the aromatic ring towards nucleophilic attack, leading to the formation of a Meisenheimer complex, which subsequently eliminates the leaving group . This mechanism is crucial for its reactivity and applications in various chemical processes.
相似化合物的比较
Similar Compounds
4-Chloro-3-nitrophenyl)(phenyl)methanone: Similar structure with a different substitution pattern.
5-Chloro-3-methyl-1-phenyl-4-pyrazolecarboxaldehyde: Another compound with a chloro and phenyl substitution but with a pyrazole ring.
Uniqueness
4’-[Chloro(phenyl)methyl]-3-nitro-1,1’-biphenyl is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical properties and reactivity. The presence of both chloro and nitro groups enhances its reactivity towards nucleophilic substitution, making it a valuable compound in synthetic organic chemistry.
属性
CAS 编号 |
63242-44-4 |
|---|---|
分子式 |
C19H14ClNO2 |
分子量 |
323.8 g/mol |
IUPAC 名称 |
1-[4-[chloro(phenyl)methyl]phenyl]-3-nitrobenzene |
InChI |
InChI=1S/C19H14ClNO2/c20-19(15-5-2-1-3-6-15)16-11-9-14(10-12-16)17-7-4-8-18(13-17)21(22)23/h1-13,19H |
InChI 键 |
YOJBWNHUYJPKIY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


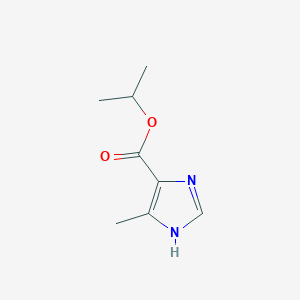

![7-Chloro-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B14491166.png)
![4-[2-(2-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14491171.png)
![Benzothiazolium, 3-ethyl-2-[2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-1-butenyl]-6-methyl-, iodide](/img/structure/B14491179.png)
![8-(3-Hydroxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B14491181.png)
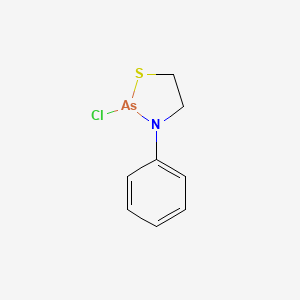
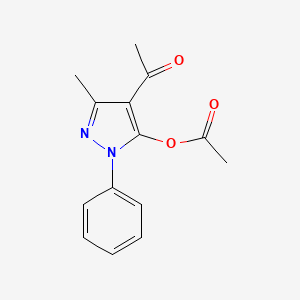
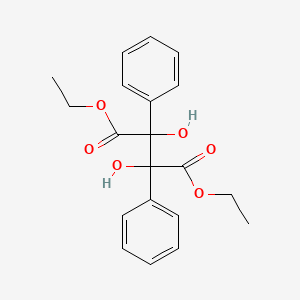
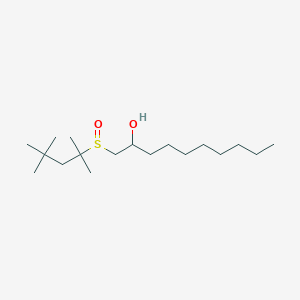
![2,2'-Sulfonylbis[5-(diacetylamino)benzene-1-sulfonic acid]](/img/structure/B14491202.png)
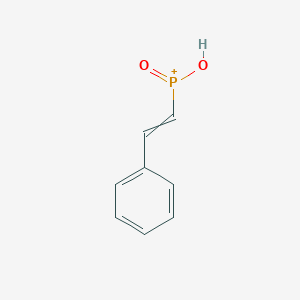
![Methyl 2-[3-(2-aminoacetyl)phenoxy]acetate;hydrochloride](/img/structure/B14491229.png)
